Fepradinol hydrochloride is a synthetic organic compound known for its anti-inflammatory properties. It is classified as a small molecule with the chemical formula and a molecular weight of approximately 233.75 g/mol. The compound features a hydroxyl group, an amine, and a phenyl ring, which contribute to its unique pharmacological profile. Fepradinol hydrochloride is primarily studied for its potential therapeutic applications in treating various inflammatory conditions and has been shown to possess analgesic and antipyretic effects as well .
These reactions are critical for understanding the pharmacokinetics and dynamics of fepradinol hydrochloride in biological systems .
Fepradinol hydrochloride exhibits significant biological activities, particularly in the realm of inflammation. Its mechanism of action involves:
Experimental studies have demonstrated that fepradinol effectively suppresses zymosan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent comparable to traditional non-steroidal anti-inflammatory drugs .
The synthesis of fepradinol hydrochloride involves several steps:
Various synthetic routes have been explored, emphasizing the importance of reaction conditions and starting materials in achieving high purity and yield .
Fepradinol hydrochloride has several potential applications:
Research on fepradinol hydrochloride has revealed various interactions with other compounds:
Understanding these interactions is crucial for determining safe dosage regimens and potential side effects when used in conjunction with other therapies .
Several compounds share structural or functional similarities with fepradinol hydrochloride. Here are notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 2-Amino-2-methylpropan-1-ol | Lacks the phenyl group; used as a building block. | |
| 1-Amino-2-methyl-2-propanol | Similar structure; different functional group arrangement. | |
| 2-Amino-1-propanol | Shorter carbon chain; different reactivity profile. |
Fepradinol hydrochloride stands out due to its specific combination of functional groups that confer distinct chemical reactivity and solubility properties. Its ability to inhibit inflammatory processes while providing analgesic effects makes it a unique candidate among similar compounds, particularly those lacking the phenyl ring or specific hydroxyl configurations .
Fepradinol hydrochloride represents a classic example of an amino alcohol pharmaceutical compound with the molecular formula C₁₂H₂₀ClNO₂ and a molecular weight of 245.747 g/mol [1] [2]. The compound exists as a racemic mixture with the systematic name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol hydrochloride [2]. The synthetic approach to fepradinol hydrochloride follows established protocols for amino alcohol synthesis, which are fundamental building blocks in pharmaceutical chemistry [9].
The multi-step synthesis of fepradinol hydrochloride begins with the formation of the amino alcohol backbone through a convergent synthetic strategy [35]. The synthesis typically involves the construction of the carbon framework followed by functional group transformations to achieve the desired stereochemistry and functionality [35]. Based on the compound's structural characteristics, the synthesis likely proceeds through key intermediates that contain both the phenylethyl and dimethylethanol moieties [5].
The preparation follows classical pharmaceutical synthesis principles where synthetic routes are designed to maximize yield while minimizing the number of synthetic steps [27]. The convergent approach is preferred over linear synthesis as it provides better overall yields when multiple reaction steps are involved [35]. The synthesis protocol incorporates established methodologies for amino alcohol formation, including reductive amination techniques that are widely employed in pharmaceutical manufacturing [14].
| Synthetic Parameter | Typical Range | Optimization Target |
|---|---|---|
| Number of Steps | 3-5 steps | Minimize to 3-4 steps |
| Overall Yield | 40-70% | Target >60% |
| Reaction Temperature | 25-80°C | Optimize per step |
| Reaction Time | 2-24 hours | Minimize while maintaining yield |
The mechanistic pathway for fepradinol hydrochloride synthesis involves several key reaction types commonly employed in pharmaceutical organic synthesis [17] [18]. The formation of amino alcohols typically proceeds through nucleophilic addition reactions where amine nucleophiles react with carbonyl compounds [23]. In the case of fepradinol hydrochloride, the mechanism likely involves the formation of an iminium ion intermediate, which is characteristic of amino alkylation reactions [23].
The reaction mechanism proceeds through a series of elementary steps where intermediate substances are created and subsequently transformed [38]. The rate-determining step is typically the nucleophilic attack on the electrophilic carbon center, which requires proper orientation and sufficient activation energy for successful bond formation [38]. The mechanism involves the formation of carbon-nitrogen bonds through nucleophilic addition, which is fundamental to the construction of amino alcohol frameworks [17].
Intermediate characterization relies on modern analytical techniques to confirm the structure and purity of synthetic intermediates [40]. The characterization process involves monitoring the reaction progress through spectroscopic methods to identify the formation of key intermediates and their subsequent transformation to the final product [40]. The stereochemical control during synthesis is achieved through careful selection of reaction conditions and, when necessary, the use of chiral auxiliaries or catalysts [40].
The mechanistic understanding of fepradinol hydrochloride synthesis is based on well-established principles of organic reaction mechanisms where reactants undergo transformation through defined pathways [38]. The reaction involves the formation of new carbon-nitrogen bonds while maintaining the integrity of existing functional groups [38]. The mechanism ensures that the desired stereochemistry is achieved through controlled reaction conditions and appropriate choice of reagents [35].
| Mechanistic Step | Reaction Type | Key Intermediate | Characterization Method |
|---|---|---|---|
| Step 1 | Nucleophilic Addition | Iminium Ion | Nuclear Magnetic Resonance |
| Step 2 | Reduction | Amino Alcohol | Mass Spectrometry |
| Step 3 | Salt Formation | Hydrochloride Salt | Infrared Spectroscopy |
| Step 4 | Purification | Final Product | High Performance Liquid Chromatography |
Industrial-scale production of fepradinol hydrochloride faces several challenges that are common to pharmaceutical manufacturing processes [39]. The scale-up from laboratory synthesis to industrial production requires careful optimization of reaction conditions to maintain yield and purity while ensuring economic viability [32]. The challenges include managing heat transfer, mixing efficiency, and waste minimization during large-scale operations [37].
Yield optimization strategies focus on maximizing the efficiency of each synthetic step while minimizing side reactions and byproduct formation [25] [26]. Temperature control is critical for maintaining optimal reaction rates and preventing decomposition of sensitive intermediates [26]. The optimization process involves systematic evaluation of reaction parameters including concentration, temperature, pressure, and catalyst loading [27].
Industrial production faces specific challenges related to the scalability of synthetic routes that work efficiently in laboratory settings [29]. The framework for yield limit determination in pharmaceutical operations establishes acceptable ranges for batch yields, typically requiring minimum yields above 60% for economically viable production [29] [32]. These yield limits are established based on accumulated production experience and statistical analysis of process performance [32].
Continuous manufacturing processes offer advantages over traditional batch methods by providing better control over reaction conditions and reducing production time [26]. The implementation of continuous-flow synthesis allows for real-time monitoring and adjustment of process parameters, leading to improved consistency and higher overall yields [37]. However, continuous processes require careful management to prevent clogging and catalyst deactivation that can occur during extended operation periods [37].
| Production Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 1-10 g | 100-1000 g | 10-100 kg |
| Reaction Vessel | Round Bottom Flask | Glass Reactor | Stainless Steel Reactor |
| Temperature Control | Oil Bath | Jacket Cooling | Heat Exchanger |
| Mixing Method | Magnetic Stirrer | Mechanical Stirrer | Impeller System |
| Yield Target | 70-90% | 65-85% | 60-80% |
The purification of fepradinol hydrochloride employs multiple techniques to achieve pharmaceutical-grade purity standards [30]. Crystallization represents the primary purification method for solid pharmaceutical compounds, utilizing controlled nucleation and crystal growth to remove impurities [30]. The crystallization process for fepradinol hydrochloride typically involves cooling crystallization or anti-solvent crystallization techniques depending on the solubility characteristics of the compound [30].
Quality control metrics for fepradinol hydrochloride include purity determination, impurity profiling, and stability assessment [31]. The analytical methods employed must demonstrate precision, accuracy, and sensitivity appropriate for pharmaceutical applications [31]. Process validation ensures that the manufacturing process consistently produces products meeting predetermined specifications and quality standards [31].
The purification strategy incorporates liquid-liquid extraction techniques based on the polarity differences between the desired product and impurities [33]. The principle of "like-dissolves-like" is utilized to selectively partition fepradinol hydrochloride into appropriate solvent systems for efficient separation [33]. Reflux condensers are employed during recrystallization steps to ensure complete dissolution and controlled precipitation of pure crystals [33].
Chromatographic purification methods may be employed for analytical purposes and small-scale purification, though industrial processes typically rely on crystallization and extraction methods for economic reasons [16]. The selection of purification techniques depends on the physical and chemical properties of the compound, including solubility, stability, and crystallization behavior [30].
| Purification Method | Principle | Purity Achievement | Industrial Applicability |
|---|---|---|---|
| Cooling Crystallization | Temperature-induced precipitation | 95-99% | High |
| Anti-solvent Crystallization | Solubility reduction | 96-99.5% | High |
| Liquid-Liquid Extraction | Polarity-based separation | 85-95% | Medium |
| Column Chromatography | Differential adsorption | 98-99.9% | Low |
| Recrystallization | Controlled dissolution/precipitation | 97-99.8% | High |
| Quality Control Parameter | Specification | Test Method | Acceptance Criteria |
|---|---|---|---|
| Assay (Purity) | 98.0-102.0% | High Performance Liquid Chromatography | Within specification |
| Related Substances | Individual: ≤0.1% | High Performance Liquid Chromatography | All impurities identified |
| Water Content | ≤0.5% | Karl Fischer Titration | Within specification |
| Residual Solvents | Class 3: ≤5000 ppm | Gas Chromatography | Comply with guidelines |
| Particle Size Distribution | D90 ≤100 μm | Laser Diffraction | Within specification |
The solubility behavior of Fepradinol hydrochloride demonstrates characteristic pH-dependent patterns typical of basic pharmaceutical compounds. With a predicted basic pKa value of 9.12 [1], the compound exhibits ionization-dependent solubility characteristics that significantly influence its pharmaceutical applications and bioavailability profiles.
Under acidic conditions (pH 1.0-3.0), Fepradinol hydrochloride demonstrates maximum aqueous solubility due to complete protonation of the tertiary amine functional group [1]. The Henderson-Hasselbalch equation predicts that at pH values significantly below the pKa, the compound exists predominantly in its ionized, water-soluble form. Experimental data from similar tertiary amine compounds suggests solubility enhancement factors of 10-50 fold compared to neutral pH conditions [2].
The high solubility at acidic pH is attributed to the formation of ammonium salt species, which interact favorably with water molecules through hydrogen bonding and electrostatic interactions [1]. This enhanced solubility at gastric pH conditions (approximately pH 1.2-2.0) suggests favorable oral bioavailability characteristics for immediate-release formulations.
At physiological pH (7.0-7.4), Fepradinol hydrochloride exhibits minimum aqueous solubility [1]. Computational predictions indicate a water solubility of approximately 8.33 mg/mL under neutral conditions [1], representing the intrinsic solubility of the neutral molecular species. This reduced solubility reflects the predominance of the uncharged, lipophilic form of the molecule.
The neutral species demonstrates increased membrane permeability due to reduced hydration and lower polar surface area interactions [1]. However, the decreased aqueous solubility at physiological pH may present formulation challenges for parenteral preparations and sustained-release systems requiring consistent drug dissolution.
At alkaline pH values (8.0-10.0), Fepradinol hydrochloride shows gradually increasing solubility as the pH approaches and exceeds the pKa value [1]. Although the increase is less dramatic than observed in acidic conditions, the enhanced solubility results from partial deprotonation and altered molecular interactions with the aqueous environment.
The solubility enhancement at basic pH may be exploited in specialized formulations requiring alkaline dissolution media. However, chemical stability considerations must be evaluated, as basic conditions often accelerate hydrolytic degradation pathways in pharmaceutical compounds [3].
Fepradinol hydrochloride solubility demonstrates significant interactions with common pharmaceutical buffer systems [2]. Phosphate buffers at pH 6.8 show moderate solubility enhancement compared to unbuffered systems, while acetate buffers at pH 4.0 provide optimal dissolution conditions for analytical and formulation applications [2].
The choice of buffer system significantly influences dissolution kinetics and stability profiles. Citrate buffers demonstrate compatibility with Fepradinol hydrochloride across multiple pH ranges, providing consistent ionic strength while maintaining chemical stability [3].
Fepradinol hydrochloride demonstrates moderate lipophilicity with computed LogP values ranging from 0.91 to 0.97 [1]. These predictions, generated using validated computational algorithms such as ALOGPS and Chemaxon, indicate balanced hydrophilic-lipophilic properties suitable for pharmaceutical applications [8] [9].
The LogP value positions Fepradinol hydrochloride within the optimal range for oral bioavailability according to Lipinski's Rule of Five criteria [10]. The moderate lipophilicity suggests favorable membrane permeation characteristics while maintaining sufficient aqueous solubility for dissolution and absorption processes.
High-throughput lipophilicity measurement protocols using polymer-water partition systems provide experimental validation of computational predictions [9]. The polymer-based method, utilizing plasticized polyvinyl chloride (PVC) with dioctyl sebacate, offers rapid determination of partition coefficients with correlation coefficients exceeding 0.97 compared to traditional octanol-water systems [9].
Experimental LogP determination requires careful control of pH conditions to ensure measurement of the neutral molecular species [9]. At pH values well below the pKa (approximately pH 2-3), ionization effects minimize, allowing accurate assessment of intrinsic lipophilicity characteristics.
The moderate LogP value reflects the balanced molecular architecture of Fepradinol hydrochloride, combining a lipophilic phenyl ring with hydrophilic hydroxyl and amine functional groups [1]. The tertiary amine contributes to water solubility through hydrogen bonding capacity, while the aromatic system provides membrane-penetrating lipophilic character.
Molecular modifications affecting LogP include substitution patterns on the phenyl ring, alkyl chain length, and degree of hydroxylation [10]. The current molecular structure represents an optimized balance for pharmaceutical applications requiring both aqueous solubility and membrane permeability.
The LogP value of approximately 0.94 suggests favorable absorption characteristics across biological membranes [1]. Compounds within the LogP range of 0.5-2.0 typically demonstrate optimal oral bioavailability, balancing dissolution rate with membrane permeation [10].
The predicted bioavailability value of 1.0 indicates compliance with drug-like property criteria [1]. This suggests that Fepradinol hydrochloride possesses physicochemical characteristics suitable for development as an oral pharmaceutical agent without requiring specialized solubility enhancement technologies.
Fepradinol hydrochloride hygroscopicity requires evaluation according to standard pharmaceutical classification systems [11]. The hygroscopicity classification follows established protocols measuring weight gain at 25°C and 80% relative humidity over specified time periods [11].
Based on structural analysis and comparison with similar hydrochloride salts, Fepradinol hydrochloride likely falls within the H-2 (slightly hygroscopic) to H-3 (moderately hygroscopic) classification range [11]. This assessment considers the presence of ionizable functional groups and crystalline structure characteristics that influence moisture uptake behavior.
The critical relative humidity represents the threshold above which significant moisture uptake occurs [12]. For tertiary amine hydrochlorides similar to Fepradinol hydrochloride, critical relative humidity values typically range from 40-70% depending on crystalline form and counterion interactions [11].
Dynamic vapor sorption analysis provides precise determination of moisture uptake isotherms [12]. The equilibrium moisture content at various relative humidity levels establishes storage condition requirements and packaging specifications for pharmaceutical applications.
Hygroscopic compounds often undergo moisture-induced crystalline phase transitions, affecting pharmaceutical properties [5]. Fepradinol hydrochloride may demonstrate conversion between anhydrous and hydrated forms depending on environmental humidity conditions [6].
X-ray powder diffraction monitoring during controlled humidity exposure reveals structural changes associated with water incorporation [5]. Such phase transitions can significantly impact dissolution rate, chemical stability, and mechanical properties of solid dosage forms.
Hygroscopic active pharmaceutical ingredients present unique challenges in solid dosage form development [11]. Moisture uptake can lead to chemical degradation, physical instability, and processing difficulties during manufacturing operations [6].